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Introduction

M18, also known as Demcizumab or OMP-21M18, is a humanized monoclonal antibody that

has been investigated for its therapeutic potential in non-small cell lung cancer (NSCLC).

Demcizumab targets Delta-like ligand 4 (DLL4), a key ligand in the Notch signaling pathway.[1]

[2][3] The Notch pathway is crucial for cell-cell communication and plays a significant role in

cell proliferation, differentiation, and apoptosis.[4] In the context of oncology, this pathway is

implicated in the maintenance of cancer stem cells (CSCs) and tumor angiogenesis.[1][5] By

inhibiting DLL4, Demcizumab aims to disrupt these processes, thereby inhibiting tumor growth

and reducing the frequency of tumor-initiating cells.[3] Preclinical studies in patient-derived

xenograft (PDX) models of NSCLC have demonstrated that anti-DLL4 treatment can inhibit

tumor growth and decrease the population of tumor-initiating cells.[3]

Mechanism of Action

Demcizumab functions by binding to DLL4, preventing its interaction with Notch receptors

(primarily Notch1 and Notch4) on adjacent cells.[6] This blockade of ligand-receptor binding

inhibits the proteolytic cleavage of the Notch receptor, which in turn prevents the release of the

Notch intracellular domain (NICD).[7] The NICD is essential for the downstream signaling
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cascade that activates target genes involved in cell fate decisions, proliferation, and survival.[7]

In the tumor microenvironment, DLL4-Notch signaling is critical for productive angiogenesis.

Inhibition of this pathway by Demcizumab leads to a disorganized and non-functional tumor

vasculature, effectively cutting off the tumor's blood supply.[5] Furthermore, by targeting the

Notch pathway, Demcizumab is thought to specifically target cancer stem cells, which are often

resistant to conventional chemotherapy and are believed to be a primary driver of tumor

recurrence and metastasis.[1][2]

Data Presentation
Table 1: Clinical Efficacy of Demcizumab in Combination with Pemetrexed and Carboplatin in

First-Line Metastatic Non-Squamous NSCLC (Phase Ib Study NCT01189968)

Efficacy Endpoint Result Citation

Objective Tumor Responses

(evaluable patients, n=40)
50% [1]

Partial Response (evaluable

patients, n=23)
39% [8]

Stable Disease (evaluable

patients, n=23)
48% (11 patients) [8]

Median Progression-Free

Survival (5 mg/kg cohort)
5.3 months [8]

Overall Clinical Benefit Rate

(evaluable patients, n=33)
88% (1 CR, 15 PR, 13 SD) [2]

Overall Clinical Benefit Rate

(truncated dosing, n=14)
93% (1 CR, 7 PR, 5 SD) [2]

CR: Complete Response, PR: Partial Response, SD: Stable Disease

Table 2: Preclinical Efficacy of Anti-DLL4 Treatment in NSCLC Patient-Derived Xenograft (PDX)

Models
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Preclinical Model Treatment Outcome Citation

NSCLC PDX Models

Anti-DLL4 in

combination with

chemotherapy

Inhibition of tumor

growth
[3]

NSCLC PDX Models

Anti-DLL4 in

combination with

chemotherapy

Decrease in the

frequency of tumor-

initiating cells

[3]

Experimental Protocols
1. Clinical Trial Protocol: Phase Ib Study of Demcizumab with Pemetrexed and Carboplatin

(NCT01189968)

This protocol outlines the key aspects of the Phase Ib clinical trial for Demcizumab in

combination with standard chemotherapy for NSCLC.[1][9][10]

Objective: To determine the maximum tolerated dose, safety, preliminary efficacy,

pharmacokinetics, and pharmacodynamics of Demcizumab in combination with pemetrexed

and carboplatin in treatment-naive patients with metastatic non-squamous NSCLC.[1]

Patient Population: Treatment-naive patients with metastatic non-squamous NSCLC.[1]

Study Design: Open-label, dose-escalation study.[1]

Treatment Regimen:

Demcizumab was administered intravenously at doses of 2.5, 5.0, and 7.5 mg/kg every 3

weeks.[1][9]

Pemetrexed (500 mg/m²) and carboplatin (AUC = 6) were administered at standard doses

every 3 weeks.[8][9]

Two dosing schedules for Demcizumab were evaluated:

Continuous regimen: Six cycles of combination therapy followed by Demcizumab

maintenance.[1][9]
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Truncated regimen: Four cycles of combination therapy followed by pemetrexed

maintenance.[1][9]

Assessments:

Safety: Monitored for adverse events, with a particular focus on cardiopulmonary toxicity

such as pulmonary hypertension and congestive heart failure.[1][9]

Efficacy: Tumor responses were evaluated using RECIST criteria.[2]

Pharmacokinetics: Blood samples were collected to analyze Demcizumab concentrations.

[1]

Pharmacodynamics: Peripheral blood was analyzed for modulation of genes related to

Notch signaling and angiogenesis.[1]

2. Preclinical Protocol: In Vivo Tumor Growth Inhibition in NSCLC PDX Models

This protocol provides a general methodology for assessing the efficacy of an anti-DLL4

antibody in preclinical NSCLC models.[3]

Animal Models: Utilize patient-derived xenograft (PDX) models of NSCLC implanted in

immunocompromised mice. To account for the species-specificity of the antibody, a

combination of a human-specific anti-DLL4 antibody (like Demcizumab) and a mouse-

specific anti-DLL4 surrogate antibody may be used.[3]

Treatment Groups:

Vehicle control

Chemotherapy alone (e.g., pemetrexed and carboplatin)

Anti-DLL4 antibody alone

Combination of chemotherapy and anti-DLL4 antibody

Administration: Administer agents as per a defined schedule and route (e.g., intravenous or

intraperitoneal injection).
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Tumor Growth Measurement: Measure tumor volume using calipers at regular intervals

throughout the study.

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study

period. Tumors can be harvested for further analysis.

Data Analysis: Compare tumor growth rates between the different treatment groups to

determine the efficacy of the anti-DLL4 antibody, both as a monotherapy and in combination.

3. In Vitro Assay: DLL4-Notch1 Binding Assay

This protocol describes a general method to assess the ability of Demcizumab to block the

interaction between DLL4 and its receptor Notch1.[11]

Principle: A fluorescence-activated cell sorting (FACS)-based assay to measure the binding

of DLL4 to cells expressing the Notch1 receptor in the presence or absence of Demcizumab.

Materials:

Cells expressing human Notch1 receptor.

Recombinant human DLL4 protein.

Demcizumab (OMP-21M18).

A fluorescently labeled secondary antibody that binds to the DLL4 protein.

FACS buffer (e.g., PBS with 1% BSA).

Procedure:

Incubate the Notch1-expressing cells with varying concentrations of Demcizumab.

Add a constant concentration of recombinant human DLL4 protein to the cells and

incubate to allow binding.

Wash the cells to remove unbound DLL4.
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Add the fluorescently labeled secondary antibody and incubate.

Wash the cells to remove unbound secondary antibody.

Analyze the cells by flow cytometry to quantify the fluorescence intensity, which

corresponds to the amount of DLL4 bound to the cells.

Data Analysis: Plot the fluorescence intensity against the concentration of Demcizumab to

determine the concentration at which it effectively blocks the DLL4-Notch1 interaction.

Mandatory Visualization
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Caption: M18 (Demcizumab) blocks DLL4-Notch signaling.
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Clinical Trial Workflow (NCT01189968)
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Caption: Workflow of the Phase Ib clinical trial of M18.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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